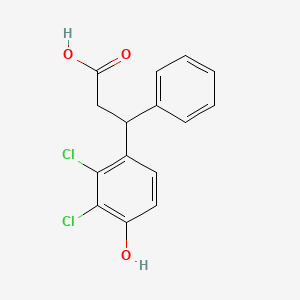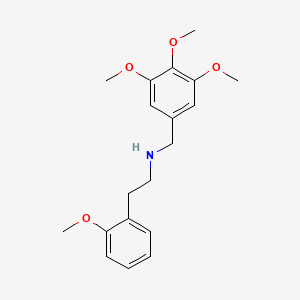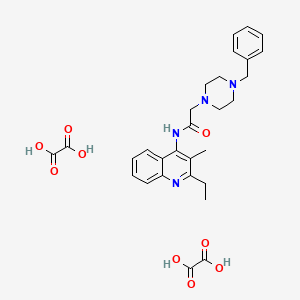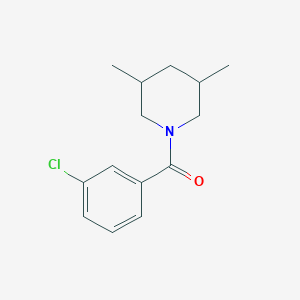
3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide
描述
3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide, also known as CNPA, is a synthetic compound that belongs to the class of acrylamides. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide involves the covalent modification of cysteine residues in proteins. The compound contains a Michael acceptor group, which reacts with the thiol group of cysteine residues to form a stable adduct. This modification can lead to changes in protein function and structure, providing insight into the role of specific cysteine residues in protein activity.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that the compound can inhibit the activity of certain enzymes, such as caspases and cathepsins, which play important roles in cell death and inflammation. 3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.
实验室实验的优点和局限性
One of the major advantages of 3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide is its selectivity for cysteine residues in proteins. This allows for the specific modification of target proteins, providing a more detailed understanding of protein function and structure. However, the covalent modification of cysteine residues can also lead to non-specific effects, making it important to carefully control experimental conditions. Additionally, the use of 3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide can be limited by its potential toxicity and instability in aqueous solutions.
未来方向
There are several potential directions for future research on 3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide. One area of interest is the development of new methods for the selective modification of cysteine residues in proteins. This could involve the synthesis of new compounds with improved selectivity and stability, or the development of new techniques for controlling the reaction conditions. Another area of interest is the investigation of the physiological effects of 3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide in vivo, which could provide insight into its potential therapeutic applications. Finally, the use of 3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide as a tool for studying protein-protein interactions could be further explored, potentially leading to new insights into the mechanisms of complex biological processes.
科学研究应用
3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a biochemical probe for the study of protein function and structure. 3-(2-chlorophenyl)-N-(2-nitrophenyl)acrylamide has been shown to selectively modify cysteine residues in proteins, allowing for the identification of active sites and the investigation of protein-protein interactions.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-12-6-2-1-5-11(12)9-10-15(19)17-13-7-3-4-8-14(13)18(20)21/h1-10H,(H,17,19)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZJFNOULYWSFA-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B3861778.png)





![1-[cyclohexyl(methyl)amino]-3-{3-[(cyclopentylamino)methyl]phenoxy}-2-propanol](/img/structure/B3861807.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861815.png)
![N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861821.png)

![[3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol](/img/structure/B3861831.png)
![2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B3861849.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[(diphenylmethyl)amino]carbonyl}butanamide](/img/structure/B3861853.png)